Cyclobutylmethylamine
Overview
Description
Cyclobutylmethylamine is a chemical compound with the empirical formula C5H11N . It is a solid substance and is used in early discovery research .
Synthesis Analysis
The synthesis of amines like Cyclobutylmethylamine can be achieved through various methods. Some of these include the reduction of nitriles or amides and nitro compounds, reactions involving alkyl groups, nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed, and alkylation of potassium phthalimide, followed by hydrolysis of the N ‑alkyl phthalimide .Molecular Structure Analysis
The molecular weight of Cyclobutylmethylamine is 85.15 . The SMILES string representation of its structure is CNC1CCC1 .Scientific Research Applications
Medicinal Chemistry and Drug Design
Cyclobutylmethylamine and its derivatives have been significantly influential in the field of drug design due to their unique four-membered ring structure. This structure is not only a useful intermediate for synthesizing biomedical candidate materials but also an indispensable framework for drug design and application. Cyclobutyl drugs are divided into various therapeutic categories, including tumor and cancer drugs, nervous system drugs, analgesics, antiviral drugs, and gastrointestinal drugs. Remarkably, platinum-based anticancer drugs containing cyclobutyl fragments have been successful in cancer treatment, highlighting the potential for the development of more cyclobutyl drugs (Ren, Pan, Zhang, & Rao, 2022).
Antiviral Applications
Cyclobutylmethylamine derivatives have shown promise in antiviral applications. For instance, compounds like SQ 34,514, a nucleoside with a cyclobutylmethylamine structure, have demonstrated efficacy in treating herpesvirus infections in mice, comparing favorably with other antiviral drugs such as acyclovir and ganciclovir. This suggests potential value for cyclobutylmethylamine derivatives in treating human herpesvirus and cytomegalovirus infections (Braitman et al., 1991).
Anticancer Research
Research on cyclobutane-containing alkaloids, including derivatives of cyclobutylmethylamine, has revealed more than 210 compounds with antimicrobial, antibacterial, anticancer, and other activities. These compounds originate from terrestrial and marine species, showcasing a wide range of potential applications in cancer therapy and other medical treatments (Dembitsky, 2007).
Radioprotection Research
Stereostructure-activity studies of cyclobutylamine analogs have been conducted to understand their radioprotective properties. These studies involve analyzing their ability to chemically reduce free radicals, protect against DNA damage, and shield cells and organisms from the lethal effects of ionizing radiation. Such research provides insights into the molecular mechanisms of radioprotection and potential applications in medical and emergency scenarios (Hart & Gibson, 1975).
properties
IUPAC Name |
cyclobutylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N/c6-4-5-2-1-3-5/h5H,1-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQNHRNOPWKZUSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40328376 | |
Record name | cyclobutylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40328376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
85.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclobutylmethanamine | |
CAS RN |
4415-83-2 | |
Record name | Cyclobutanemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4415-83-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | cyclobutylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40328376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CYCLOBUTYLMETHYLAMINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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